molecular formula C16H19NO4 B11064096 N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

Cat. No.: B11064096
M. Wt: 289.33 g/mol
InChI Key: GUOZXINTHSYINE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom. The presence of a methoxyphenyl group and a carboxamide group in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with a suitable spirocyclic ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired carboxamide.

Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. In this method, the reactants are subjected to microwave irradiation in the presence of a suitable solvent, such as toluene, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carbonyl group in the spirocyclic ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include phenol derivatives, alcohols, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide can be compared with other similar spirocyclic compounds, such as:

These compounds share similar spirocyclic structures but differ in their functional groups and overall molecular architecture. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. This compound stands out due to its unique combination of a methoxyphenyl group and a carboxamide group, which imparts distinct properties and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

InChI

InChI=1S/C16H19NO4/c1-20-12-6-4-5-11(9-12)17-15(19)13-10-14(18)21-16(13)7-2-3-8-16/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,17,19)

InChI Key

GUOZXINTHSYINE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)OC23CCCC3

Origin of Product

United States

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